molecular formula C14H17BF2O2 B12450545 2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12450545
M. Wt: 266.09 g/mol
InChI Key: LKRHAXIALBYDDQ-UHFFFAOYSA-N
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Description

2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C14H17BF2O2. It is characterized by the presence of a dioxaborolane ring and a difluorophenyl group. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-difluorobenzaldehyde with pinacolborane in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems for purification and isolation can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Formation of 2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]boronic acid.

    Reduction: Formation of 2-[(1E)-2-(3,5-Difluorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Formation of various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.

Scientific Research Applications

2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drug candidates and in medicinal chemistry for the synthesis of complex molecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. The palladium complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic ester group and the formation of a stable palladium complex.

Comparison with Similar Compounds

Similar Compounds

    Vinylboronic acid pinacol ester: Similar in structure but contains a vinyl group instead of an ethenyl group.

    Phenylboronic acid pinacol ester: Contains a phenyl group instead of a difluorophenyl group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the ethenyl and difluorophenyl groups.

Uniqueness

2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the difluorophenyl and ethenyl groups, which enhance its reactivity and versatility in cross-coupling reactions. The difluorophenyl group provides additional electronic effects that can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

2-[2-(3,5-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)6-5-10-7-11(16)9-12(17)8-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRHAXIALBYDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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